4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

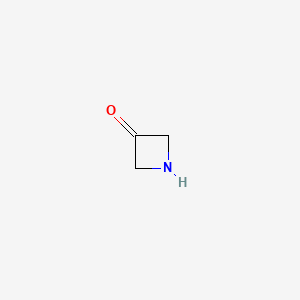

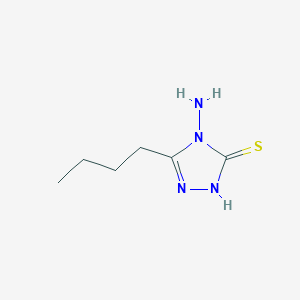

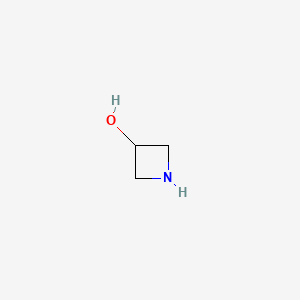

Triazole derivatives are a significant class of compounds in organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound of interest, 4-amino-3-butyl-1,2,4-triazole-5-thione, is a triazole with a butyl group at the 3-position and a thione group at the 5-position. This structure is part of a broader family of triazoles that have been extensively studied for their chemical and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, the starting substance for the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives was obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods reflect the general approach to synthesizing triazole derivatives, which may be applicable to the synthesis of 4-amino-3-butyl-1,2,4-triazole-5-thione.

Molecular Structure Analysis

The crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated approximately 104° out of the plane. The molecules form hydrogen-bonded dimers through intermolecular N–H⋯S interactions, which are then linked into columns through N–H⋯N hydrogen bonds . This structural arrangement is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions, including condensation, cyclo-condensation, and reactions with different reagents to form a wide range of products with potential biological activities . The specific chemical reactions of 4-amino-3-butyl-1,2,4-triazole-5-thione are not detailed in the provided papers, but the general reactivity of triazoles suggests that it could participate in similar reactions, leading to the formation of new derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the derivatives of 1,2,4-triazole are known for their low toxicity and broad spectrum of biological activity, which makes them promising for research into their chemical structure and biological activity . The solubility in water and organic solvents, melting points, and other physicochemical properties are typically determined using standard methods, such as those described in the State Pharmacopoeia . These properties are essential for the development of new pharmaceuticals and other applications.

Applications De Recherche Scientifique

Synthesis and Structural Features

- 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol derivatives have broad biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities, with low toxicity. These properties make these derivatives promising for researching chemical structures and biological activities (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antimicrobial Activities

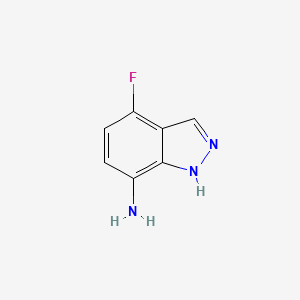

- Some 1,2,4-triazole derivatives, including those starting from isonicotinic acid hydrazide and converted into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exhibit antimicrobial activity. These compounds have been synthesized and tested for their effectiveness against microbes (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

- 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol has been studied as a novel corrosion inhibitor for copper in a saline environment. It exhibited over 94% efficiency at certain concentrations and provided insights into the kinetics of oxidation-reduction behavior of copper, suggesting applications in corrosion prevention (Chauhan et al., 2019).

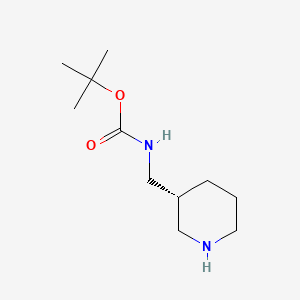

Synthesis and Physicochemical Properties

- The derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol are studied for their physicochemical properties. Their synthesis is important for the pharmaceutical industry, focusing on new compounds with predicted biological activity, highlighting their high efficiency and low toxicity (Kravchenko, Panasenko, & Knysh, 2018).

Antitumor Activity

- New 1,2,4-triazole derivatives have been synthesized and tested for their antitumor properties, emphasizing the potential of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol derivatives in cancer research (Ovsepyan et al., 2018).

Antiradical Activity

- The antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives was explored, with some compounds showing significant effects in combating free radicals, relevant to diseases like diabetes and autoimmune diseases (Safonov & Nosulenko, 2021).

Safety and Hazards

Orientations Futures

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

Propriétés

IUPAC Name |

4-amino-3-butyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBCCWGVCZSXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364411 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

31821-69-9 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)